molecular formula C17H16N4O5S2 B5462599 4-(benzenesulfonamido)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide

4-(benzenesulfonamido)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide

Cat. No.: B5462599
M. Wt: 420.5 g/mol
InChI Key: FESCBBRKEAUIIM-UHFFFAOYSA-N
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Description

4-(benzenesulfonamido)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide is a complex organic compound that features both benzenesulfonamide and methoxypyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonamido)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of benzene to form benzenesulfonamide, followed by the introduction of the methoxypyridazinyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonamido)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(benzenesulfonamido)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used in various biological assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonamido)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-methoxypyridazin-3-yl)benzoic acid
  • 4-(6-methoxypyridazin-3-yl)morpholine
  • (6-methoxypyridin-3-yl)boronic acid

Uniqueness

4-(benzenesulfonamido)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide is unique due to its combination of benzenesulfonamide and methoxypyridazinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(benzenesulfonamido)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c1-26-17-12-11-16(18-19-17)21-28(24,25)15-9-7-13(8-10-15)20-27(22,23)14-5-3-2-4-6-14/h2-12,20H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESCBBRKEAUIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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